molecular formula C8H10F2N2O2 B2791947 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1823442-10-9

2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2791947
CAS No.: 1823442-10-9
M. Wt: 204.177
InChI Key: UMSUNCUIOBJERT-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoromethyl group and a carboxylic acid functional group

Properties

IUPAC Name

2-[3-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-8(2,7(13)14)12-4-3-5(11-12)6(9)10/h3-4,6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSUNCUIOBJERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=CC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves multiple steps, starting with the preparation of the pyrazole core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of reagents and solvents, as well as the optimization of reaction conditions, are critical to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. For example, reaction with KMnO₄ in acidic media converts the α-methyl group to a ketone, forming 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-oxopropanoic acid.

Reagent Conditions Product Yield
KMnO₄ (1.5 eq)H₂SO₄, 60°C, 6 hrs2-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-oxopropanoic acid72%
H₂O₂, Fe(II)pH 3, RT, 12 hrsPartial oxidation to hydroxylated intermediates45%

Reduction Reactions

The difluoromethyl group and carboxylic acid moiety participate in selective reductions:

  • Catalytic hydrogenation (H₂, Pd/C) reduces the pyrazole ring’s double bonds, yielding a saturated pyrrolidine derivative.

  • LiAlH₄ reduces the carboxylic acid to a primary alcohol, forming 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropan-1-ol.

Reagent Conditions Product Yield
H₂ (1 atm), Pd/CEtOH, 25°C, 8 hrs2-[3-(difluoromethyl)-pyrrolidin-1-yl]-2-methylpropanoic acid68%
LiAlH₄ (2 eq)THF, 0°C → RT, 2 hrs2-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropan-1-ol85%

Substitution Reactions

The brominated analog (2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid ) undergoes nucleophilic aromatic substitution. For instance, reaction with NaN₃ replaces bromine with an azide group.

Substrate Reagent Conditions Product Yield
Brominated analogNaN₃ (1.2 eq)DMF, 80°C, 24 hrs2-[4-azido-3-(difluoromethyl)-1H-pyrazol-1-yl]-...63%
Brominated analogNH₃ (g)CuI, 120°C, sealed tube2-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-...55%

Acylation and Esterification

The carboxylic acid reacts with SOCl₂ to form an acyl chloride, enabling further derivatization. Esterification with methanol/H⁺ produces the methyl ester .

Reagent Conditions Product Yield
SOCl₂ (3 eq)Reflux, 4 hrs2-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoyl chloride90%
CH₃OH, H₂SO₄Reflux, 12 hrsMethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate88%

Cyclization and Heterocycle Formation

Under acidic conditions, the compound participates in cyclization reactions. For example, treatment with PCl₅ forms a lactone via intramolecular esterification .

Reagent Conditions Product Yield
PCl₅ (2 eq)Toluene, 110°C, 6 hrs3-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]oxepin-5(4H)-one58%

Mechanistic Insights

  • Acid-catalyzed reactions : The carboxylic acid group enhances electrophilicity, facilitating nucleophilic attacks at the pyrazole ring .

  • Fluorine effects : The difluoromethyl group stabilizes transition states via inductive effects, improving reaction rates in substitutions.

Stability Under Reaction Conditions

  • Thermal stability : Decomposes above 200°C, releasing CO₂ and HF .

  • pH sensitivity : Stable in acidic media (pH 2–6) but undergoes hydrolysis in alkaline conditions (pH > 9).

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid as a therapeutic agent in oncology. It has been investigated for its role as an inhibitor of phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A), which is implicated in the survival of p53-deficient tumors. The compound demonstrated significant selectivity and potency against cancer cell lines, suggesting its utility in targeted cancer therapies .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro experiments indicated that it could inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This property makes it a candidate for further development into anti-inflammatory drugs .

Herbicide Development

In the agricultural sector, this compound has been explored as a potential herbicide. Its structure allows it to interact with specific biochemical pathways in plants, leading to growth inhibition. Field trials have shown promising results, demonstrating effective weed control while minimizing damage to crops .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. For instance, the compound can be synthesized through the reaction of difluoromethyl pyrazole derivatives with appropriate acylating agents under controlled conditions .

Case Study: Anticancer Research

A notable study published in the Journal of Medicinal Chemistry characterized the anticancer properties of this compound, demonstrating its mechanism of action through selective inhibition of PIP4K2A in tumor cells . The study provided detailed insights into its efficacy and safety profile, paving the way for clinical trials.

Case Study: Agricultural Trials

Field trials conducted to evaluate the herbicidal efficacy revealed that this compound effectively reduced weed biomass by over 70% compared to untreated controls, with minimal impact on crop yield . These results support its potential commercialization as a selective herbicide.

Mechanism of Action

The mechanism by which 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to these targets, leading to desired biological or chemical outcomes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-3-(difluoromethyl)pyridine: This compound shares the difluoromethyl group but has a different heterocyclic core.

  • Difluoromethyl triflate: Another difluoromethyl-containing compound used in various chemical reactions.

Uniqueness: 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is unique due to its combination of the pyrazole ring and the carboxylic acid group, which provides versatility in its applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research and industry.

Biological Activity

2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a compound of increasing interest in medicinal chemistry and agricultural applications due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and potential therapeutic effects.

Chemical Structure

The compound can be described by the following structural formula:

C7H8F2N2O2\text{C}_7\text{H}_8\text{F}_2\text{N}_2\text{O}_2

This structure features a difluoromethyl group attached to a pyrazole ring, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of difluoromethylpyrazole exhibit significant antimicrobial properties. For instance, compounds synthesized from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Difluoromethylpyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(Difluoromethyl)-1-methyl-1H-pyrazoleE. coli62.5 µg/mL
3-(Difluoromethyl)-1-methyl-1H-pyrazoleS. aureus78.12 µg/mL
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]Staphylococcus epidermidis50 µg/mL

Antifungal Activity

The antifungal properties of this compound have also been explored. Research indicates that several derivatives possess significant activity against plant pathogens such as Botrytis cinerea and Rhizoctonia solani. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antifungal efficacy .

Table 2: Antifungal Activity of Difluoromethylpyrazole Derivatives

CompoundFungal StrainEffective Concentration (ppm)
Pyrazole derivative AB. cinerea50 ppm
Pyrazole derivative BR. solani30 ppm
Pyrazole derivative CPythium oryzae40 ppm

Case Study 1: Synthesis and Testing

In a study by Wang et al., fifteen new pyrazole derivatives were synthesized, and their antifungal activities were evaluated using standard assay methods. The results indicated that certain compounds exhibited potent activity against a range of fungal pathogens, making them promising candidates for agricultural fungicides .

Case Study 2: Structure-Activity Relationship

A detailed SAR study conducted by Zhong et al. focused on the design and synthesis of novel pyrazole amines. They found that specific modifications to the difluoromethyl group significantly influenced both antimicrobial and anti-inflammatory activities, suggesting that this functional group plays a crucial role in enhancing biological efficacy .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Many pyrazole derivatives act by inhibiting key enzymes in microbial metabolism.
  • Cell Membrane Disruption : Some compounds disrupt the integrity of microbial cell membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : Certain derivatives may inhibit DNA or RNA synthesis, thus preventing microbial replication.

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